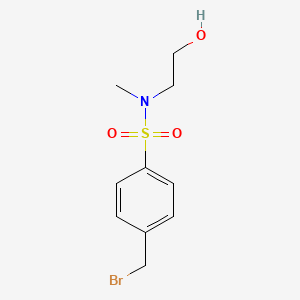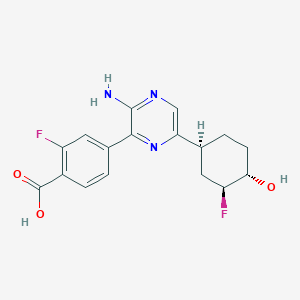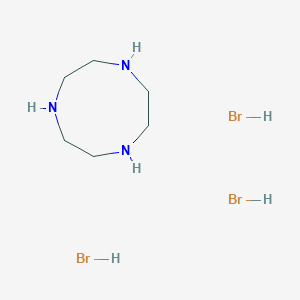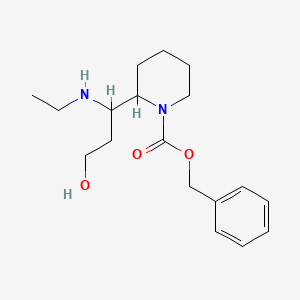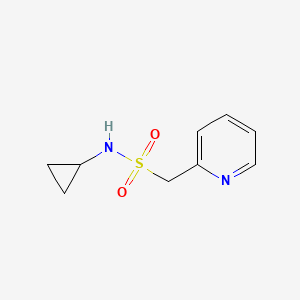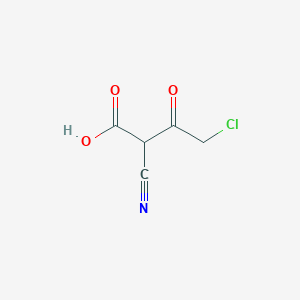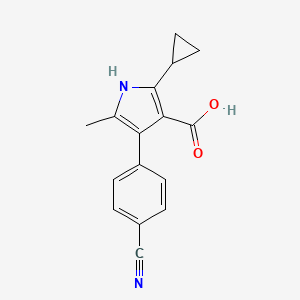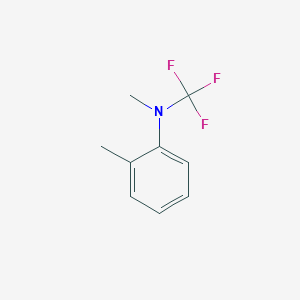
N,2-dimethyl-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₁₀F₃N. It is a colorless to light yellow clear liquid at room temperature and is known for its high purity, typically greater than 98.0% as determined by gas chromatography (GC) and nonaqueous titration . This compound is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
N,2-dimethyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloro-N,N-dimethylaniline with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The process is carefully monitored to maintain the desired product specifications .
化学反応の分析
Types of Reactions
N,2-dimethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
科学的研究の応用
N,2-dimethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
作用機序
The mechanism by which N,2-dimethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
類似化合物との比較
Similar Compounds
N,N-dimethyl-4-(trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Contains an additional chlorine atom, affecting its reactivity and applications
Uniqueness
N,2-dimethyl-N-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability .
特性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
N,2-dimethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-5-3-4-6-8(7)13(2)9(10,11)12/h3-6H,1-2H3 |
InChIキー |
IAAPANAOXXJFDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



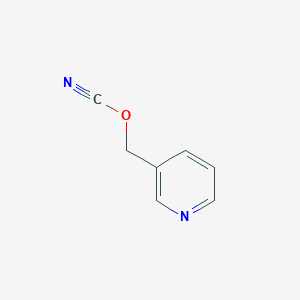
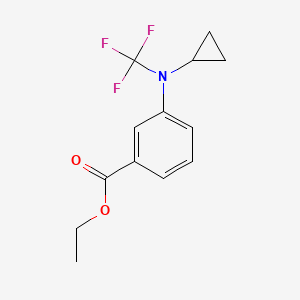
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
